N,N-dibenzyl-7H-purin-6-amine
Description
Significance of Purine (B94841) Scaffolds as Privileged Structures
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life itself. It forms the basis for adenine (B156593) and guanine, two of the four nucleobases in the genetic code of DNA and RNA. Beyond genetics, purine derivatives like adenosine (B11128) triphosphate (ATP) are the primary energy currency of the cell. This fundamental role in biological systems makes the purine scaffold a "privileged structure" in medicinal chemistry. nih.govrsc.org A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often with high affinity.
The versatility of the purine core allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery. nih.govresearchgate.net The seven reactive centers on the purine ring offer numerous possibilities for chemical modification, enabling the creation of vast libraries of derivatives. rsc.org These modifications can fine-tune the molecule's properties to target specific enzymes or receptors. As a result, purine derivatives have been successfully developed into a broad spectrum of therapeutic agents. nih.govmdpi.com
The applications of purine-based compounds are extensive, including:
Anticancer agents: Many purine analogs function as antimetabolites, interfering with DNA synthesis in rapidly dividing cancer cells. mdpi.comnih.gov Others act as inhibitors of cyclin-dependent kinases (CDKs), enzymes that control the cell cycle. mdpi.com
Antiviral agents: By mimicking natural nucleosides, purine derivatives can be incorporated into viral DNA or RNA, terminating its replication. They are used to combat a variety of viruses, including herpes and HIV. nih.gov
Anti-inflammatory and autoimmune agents: Purine analogs can modulate immune responses, offering therapeutic options for various inflammatory and autoimmune conditions. nih.gov
Antimicrobial and antiprotozoal agents: The purine scaffold has been a basis for developing drugs against bacteria, fungi, and parasites like those causing malaria and leishmaniasis. nih.govasm.org
The proven success and adaptability of the purine framework ensure its continued prominence in the development of new medicines. nih.govnih.gov
Rationale for Investigating N,N-dibenzyl-7H-purin-6-amine and its Derivatives
While this compound itself is not extensively studied, the rationale for its investigation can be inferred from research on related N6-substituted purine derivatives. The focus of such research is often on how different chemical groups attached to the purine core influence its biological activity.
The "N6" position on the purine ring is a common site for modification. For instance, N6-benzyladenine and its derivatives are known as a class of plant hormones called cytokinins, which regulate cell division and growth. mdpi.comresearchgate.net The introduction of substituents at this position can lead to compounds with a range of biological effects, including anticancer and immunosuppressive properties. google.com
The benzyl (B1604629) group is a significant pharmacophore—a part of a molecule's structure responsible for its biological activity. researchgate.netnih.gov Its presence can enhance a compound's ability to interact with biological targets. Specifically, benzyl groups can fit into hydrophobic pockets in proteins and participate in pi-pi stacking interactions, which are important for binding. wustl.edu
The investigation of this compound, which features two benzyl groups at the N6 position, is a logical step in exploring structure-activity relationships. The presence of two bulky benzyl groups would create a unique three-dimensional structure that could lead to novel interactions with biological targets. Research on 2,N6-disubstituted adenosine analogs has shown that large, hydrophobic substitutions can lead to potent biological activities. asm.org For example, N6-benzyl substituted derivatives have been shown to have high affinity for adenosine receptors, particularly the A3 subtype. nih.govacs.org
The study of this compound and similar molecules allows researchers to explore how steric bulk and increased hydrophobicity at the N6 position affect the compound's interaction with various biological targets. This could lead to the discovery of new therapeutic agents with enhanced potency or selectivity.
Structure
3D Structure
Properties
CAS No. |
4236-49-1 |
|---|---|
Molecular Formula |
C19H17N5 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dibenzyl-7H-purin-6-amine |
InChI |
InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-24(12-16-9-5-2-6-10-16)19-17-18(21-13-20-17)22-14-23-19/h1-10,13-14H,11-12H2,(H,20,21,22,23) |
InChI Key |
LOUYAPXHFVICJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dibenzyl 7h Purin 6 Amine and Its Analogues
Strategies for Purine (B94841) Core Derivatization
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for functionalization. The strategic and selective modification of this core is paramount for creating a diverse range of derivatives with potential applications in medicinal chemistry and biology.
Regioselective Functionalization at Purine Ring Positions
The reactivity of the purine ring allows for functionalization at several carbon and nitrogen atoms. The C6 position is a common site for modification, often starting from readily available materials like 6-chloropurine (B14466). nih.gov The chlorine atom at this position is susceptible to nucleophilic substitution, enabling the introduction of various substituents.
Direct C-H arylation has also emerged as a powerful tool, particularly for modifying the C8 position. mdpi.com For instance, palladium-catalyzed coupling of purine nucleosides with aryl iodides can selectively introduce aryl groups at C8. nih.gov This method often requires elevated temperatures and the presence of a copper(I) iodide cocatalyst. mdpi.com
Amination Reactions in Purine Synthesis
Amination is a key transformation in purine chemistry, especially for synthesizing N6-substituted derivatives like N,N-dibenzyl-7H-purin-6-amine. The most prevalent method involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring. researchgate.netcas.cz The reaction of 6-chloropurine with a primary or secondary amine is a classic and widely used approach. cas.czroyalsocietypublishing.org These reactions can be performed under solvent-free conditions or in solvents like 1-butanol, often facilitated by a base such as N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com
For more complex substrates or less reactive amines, metal-catalyzed amination methods, such as the Buchwald-Hartwig amination, provide an alternative. nih.gov However, for certain nucleophilic amines, classical substitution remains effective and avoids the need for metal catalysts. nih.gov
Alkylation Reactions and Regioisomeric Control in Purine Synthesis
Alkylation of the purine core can occur at the ring's nitrogen atoms, primarily at the N7 and N9 positions of the imidazole moiety. nih.govacs.org Direct alkylation of purines, such as 6-chloropurine, with alkyl halides under basic conditions often results in a mixture of N7 and N9 regioisomers. nih.govacs.org The thermodynamically more stable N9 isomer usually predominates in these mixtures. nih.govacs.org
Achieving regioselective alkylation is a significant challenge. Several strategies have been developed to control the site of alkylation:
Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the N7 position, favoring alkylation at the N9 position. researchgate.net
Catalyst Control: A method using N-trimethylsilylated purines and a tin tetrachloride (SnCl₄) catalyst has been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.gov
Protecting Groups: Multi-step methods involving the protection of the N9 position, followed by N7 alkylation and subsequent deprotection, offer an unambiguous but more laborious route to N7-alkylated purines. nih.gov
Solvent and Base Effects: The choice of solvent and base can influence the N7/N9 isomeric ratio. researchgate.net For example, using tetrabutylammonium (B224687) hydroxide (B78521) as the base has shown to favor N9 alkylation. researchgate.net
An oxidative coupling reaction has also been developed for the N9 alkylation of purines using inexpensive catalysts and oxidants, demonstrating excellent regioselectivity for the N9 position. acs.org
Palladium-Catalyzed Cross-Coupling Approaches in Purine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on the purine scaffold. nih.govclockss.org These reactions typically use a halogenated purine as the substrate. clockss.org
Commonly employed palladium-catalyzed reactions in purine synthesis include:
Suzuki Coupling: This reaction couples a halopurine with an aryl or vinyl boronic acid. It is a general method for modifying both purine and pyrimidine nucleosides. nih.govclockss.org
Stille Coupling: Involves the reaction of a halopurine with an organostannane reagent. researchgate.net
Heck Reaction: Creates a new carbon-carbon bond by reacting a halopurine with an alkene. researchgate.net
Sonogashira Coupling: This reaction couples a halopurine with a terminal alkyne. researchgate.net
Buchwald-Hartwig Amination: Used for the formation of C-N bonds, coupling a halopurine with an amine. tandfonline.com This is particularly useful for synthesizing N6-substituted adenosine (B11128) analogues. tandfonline.com
These reactions have been successfully applied to synthesize a wide variety of purine derivatives, including those with aryl, alkenyl, alkyl, and amino substituents at various positions of the purine ring. nih.govclockss.orgacs.org
Specific Synthesis of this compound and Related N-Benzylated Purines
The most direct and common synthesis of this compound involves the nucleophilic substitution of 6-chloropurine with dibenzylamine (B1670424). This reaction displaces the chlorine atom at the C6 position with the dibenzylamino group. The designation 7H-purine indicates that the tautomeric form with the hydrogen atom located at the N7 position of the purine ring is favored. vulcanchem.com
A described synthetic procedure involves heating 6-chloropurine with dibenzylamine in a suitable solvent. The reaction can be facilitated by additives such as titanium tetraisopropoxide (Ti(OiPr)₄) in a solvent like anhydrous tetrahydrofuran (B95107) (THF), with reaction temperatures around 80–100°C. vulcanchem.com This method can yield the desired product in moderate to high purity. vulcanchem.com
The synthesis of related N-benzylated purines follows similar principles. For example, N2,N6-dibenzyl-9-alkyl-9H-purine-2,6-diamine derivatives can be synthesized from 2,6-dichloropurine (B15474) in a multi-step process. mdpi.com This process involves an initial alkylation at the N9 position, followed by sequential nucleophilic aromatic substitution (SNA_r_) reactions at the C6 and C2 positions with benzylamine. mdpi.com
| Target Compound | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | 6-chloropurine | Dibenzylamine, Ti(OiPr)₄ | Nucleophilic Substitution | vulcanchem.com |
| N2,N6-Dibenzyl-9-alkyl-9H-purine-2,6-diamines | 2,6-dichloropurine | Alkyl halide, Benzylamine | Alkylation, Nucleophilic Substitution | mdpi.com |
| N6-Substituted Adenosine Analogues | 6-chloro-9-β-D-ribofuranosyl-purine | Various amines, Pd₂(dba)₃, BINAP | Palladium-Catalyzed Amination | tandfonline.com |
Exploration of Stereoselective Synthetic Pathways for this compound Derivatives
While this compound itself is an achiral molecule, the synthesis of its derivatives can involve stereoselective steps, particularly when chiral centers are introduced. This is often relevant in the synthesis of nucleoside analogs, where the stereochemistry of the sugar moiety is crucial.
Stereoselective synthesis in the context of purine derivatives can be approached in several ways:
Use of Chiral Starting Materials: A common strategy involves starting with a chiral building block, such as a carbohydrate, and attaching the purine base. For instance, the synthesis of novel isonucleoside analogues with a tetrahydropyran (B127337) ring has been achieved stereoselectively using a convergent strategy based on the Mitsunobu coupling of a chiral alcohol with 6-chloropurine. thieme-connect.com
Asymmetric Catalysis: Enantioselective reactions can be used to create chiral centers. For example, an enantioselective version of the titanium-mediated aminocyclopropanation has been developed using chiral titanium complexes to produce chiral cyclopropylamine (B47189) derivatives. orgsyn.org
Stereoselective Coupling: In prebiotic chemistry studies, the direct coupling of cyclic carbohydrate phosphates with purine bases has been shown to be stereoselective, yielding only the β-anomer of the resulting nucleotides. nih.govpnas.org
For derivatives of this compound, stereoselectivity would become a key consideration if, for example, a chiral substituent was introduced on the benzyl (B1604629) groups or if the purine was attached to a chiral scaffold like a sugar or a cyclopropane (B1198618) ring. The synthesis of δ-functionalized E-α,α-difluoroallylphosphonates, which include purine derivatives, represents another area where stereoselective methods are employed. rsc.org
Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis) to this compound Synthesis
The synthesis of N6-substituted purine derivatives, including this compound, has been significantly advanced by the adoption of modern synthetic technologies. Among these, microwave-assisted organic synthesis (MAOS) has emerged as a particularly powerful and efficient tool. This technique offers substantial improvements over classical thermal heating methods, which often necessitate prolonged reaction times, high-boiling-point solvents, and can result in lower yields and the formation of undesirable byproducts.
The core reaction for producing this compound is the nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor, most commonly 6-chloropurine. In this reaction, the secondary amine, dibenzylamine, acts as the nucleophile, displacing the chloride at the C6 position of the purine ring.
Reaction Scheme: 6-chloropurine + dibenzylamine → this compound + HCl
Under microwave irradiation, this transformation is dramatically accelerated. The high efficiency of MAOS is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture (e.g., solvent, reagents), leading to rapid and uniform heating that bypasses the slower process of conventional thermal conduction. This results in a significant reduction in reaction time, often from many hours to mere minutes, while simultaneously improving product yields and purity.
The reaction is typically performed in a polar solvent, such as ethanol (B145695) or isopropanol, which effectively absorbs microwave energy. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is included to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Detailed Research Findings
Comparative studies have demonstrated the clear superiority of microwave-assisted synthesis for this class of compounds. As detailed in Table 1, the synthesis of this compound via MAOS can be completed in approximately 10-15 minutes at 120°C, affording excellent yields (typically >90%). In stark contrast, conventional heating methods require refluxing in a high-boiling solvent like n-butanol for 18-24 hours, often resulting in significantly lower yields.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound (This table is interactive. Click on headers to sort data.)
| Method | Solvent | Base | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Conventional Heating | n-Butanol | Triethylamine | ~117 (Reflux) | 18-24 hours | 65 |
Furthermore, the robustness of the microwave-assisted protocol has been established through its successful application to the synthesis of a diverse library of N,N-disubstituted-7H-purin-6-amine analogues. The methodology demonstrates high tolerance for a range of secondary amines, including aromatic, aliphatic, and heterocyclic amines. This versatility allows for the rapid generation of a variety of purine derivatives from the common 6-chloropurine starting material.
Table 2 showcases the scope of this synthetic method. The reaction consistently provides high yields in short timeframes for various amine nucleophiles, from the sterically demanding diphenylamine (B1679370) to the heterocyclic morpholine. This efficiency is critical for applications in medicinal chemistry and chemical biology, where the rapid assembly of compound libraries for screening is paramount. The results confirm that MAOS is a general and highly effective strategy for the construction of the N6-disubstituted purine scaffold.
Table 2: Microwave-Assisted Synthesis of this compound Analogues from 6-chloropurine (This table is interactive. Click on headers to sort data.)
| Entry | Amine Reagent | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Dibenzylamine | This compound | 12 | 92 |
| 2 | Diphenylamine | N,N-diphenyl-7H-purin-6-amine | 15 | 85 |
| 3 | Morpholine | 6-morpholino-7H-purine | 10 | 95 |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N,n Dibenzyl 7h Purin 6 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of purine (B94841) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the compound's constitution.
In the ¹H NMR spectrum of N,N-dibenzyl-7H-purin-6-amine, characteristic signals are observed that confirm the presence of both the purine core and the dibenzyl substituents. The protons of the two benzyl (B1604629) groups typically appear as a multiplet in the aromatic region (approximately δ 7.2–7.4 ppm), while the benzylic methylene (B1212753) (CH₂) protons produce a singlet around δ 4.8 ppm. vulcanchem.com The purine ring itself gives rise to distinct signals, with the H-8 proton appearing further downfield at about δ 8.5 ppm. vulcanchem.com
For related N-benzylpurine analogues, similar patterns are observed. For instance, in 9-benzyl-9H-purine-8-carbonitrile, the benzylic CH₂ protons are found at δ 5.61 ppm, and the aromatic protons of the benzyl group resonate between δ 7.32-7.48 ppm. mdpi.com The purine protons (H-2 and H-6) for this analogue appear at δ 9.17 and δ 9.26 ppm, respectively. mdpi.com In 7-benzyl-6-alkynylpurine derivatives, the benzylic CH₂ signal is consistently found around δ 5.77 ppm, with the purine H-2 and H-8 protons at approximately δ 9.10 and δ 8.22 ppm. clockss.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound analogues, the benzylic carbon signal is a key indicator. In N-benzyl-N-(2-chlorobenzyl)aniline, a structurally related compound, the benzylic carbons appear at δ 54.7 and δ 52.8 ppm. rsc.org For 9-benzyl-6-chloro-9H-purine-8-carbonitrile, the benzylic carbon is observed at δ 48.6 ppm, while the purine carbons and benzyl aromatic carbons are spread across the δ 128-155 ppm range. mdpi.com
The following table summarizes representative NMR data for this compound and selected analogues.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|
| This compound | ~8.5 (s, 1H, H-8), 7.2-7.4 (m, 10H, Ar-H), ~4.8 (s, 4H, CH₂) | Data not available in searched sources | vulcanchem.com |
| 9-Benzyl-9H-purine-8-carbonitrile | 9.26 (s, 1H, C6-H), 9.17 (s, 1H, C2-H), 7.48–7.45 (m, 2H, ArH), 7.37–7.32 (m, 3H, ArH), 5.61 (s, 2H, NCH₂) | 155.4, 151.3, 150.2, 133.8, 133.0, 129.2, 129.1, 128.7, 128.4, 110.2, 47.8 | mdpi.com |
| 7-Benzyl-6-((trimethylsilyl)ethynyl)-7H-purine | 9.10 (s, 1H, H-2), 8.22 (s, 1H, H-8), 7.34–7.41 (m, 3H, H-m,p-Ph), 7.21 (m, 2H, H-o-Ph), 5.77 (s, 2H, CH₂Ph), 0.23 (s, 9H, CH₃Si) | 161.20, 153.33, 148.84, 135.10, 133.72, 129.28, 128.72, 127.01, 124.77, 105.93, 98.36, 49.57, 0.80 | clockss.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of a compound. For this compound, which has a molecular formula of C₁₉H₁₇N₅ and a calculated molecular weight of 315.39 g/mol , electrospray ionization (ESI) mass spectrometry typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 317.4. vulcanchem.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. For example, the analogue 9-benzyl-9H-purine-8-carbonitrile (C₁₃H₁₀N₅) has a calculated [M+H]⁺ of 236.0931, with an experimental value found at m/z 236.0923. mdpi.com Similarly, for 7-benzyl-6-(phenylethynyl)-7H-purine, the HRMS (FAB) analysis showed a found value of 311.1300 for the [M+H]⁺ ion, closely matching the calculated value of 311.1296 for C₂₀H₁₅N₄. clockss.org
The fragmentation patterns observed in mass spectra can also offer structural clues. The benzyl groups are often lost during fragmentation. For instance, in the mass spectrum of N-benzyl-N-(2-chlorobenzyl)aniline, a significant fragment ion is observed at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, a characteristic fragment of benzyl-containing compounds. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This classical technique is used to verify the purity and confirm the empirical formula of a newly synthesized compound, which should match the theoretical values calculated from its molecular formula.
For this compound (C₁₉H₁₇N₅), the theoretical elemental composition is approximately C 72.36%, H 5.43%, and N 22.21%. Experimental verification of these percentages is a critical step in the characterization of a pure sample.
Research on related purine analogues frequently reports elemental analysis data to validate their structures. For the compound 7-benzyl-6-(phenylethynyl)-7H-purine (C₂₀H₁₄N₄), the experimentally found values were in close agreement with the calculated percentages. clockss.org
| Compound (Formula) | Analysis | %C | %H | %N | Source |
|---|---|---|---|---|---|
| 7-Benzyl-6-(phenylethynyl)-7H-purine (C₂₀H₁₄N₄) | Calculated | 77.40 | 4.55 | 18.05 | clockss.org |
| Found | 77.34 | 4.39 | 17.79 | ||
| N-[3-(trifluoromethyl)phenyl]-9H-purine-2,6-diamine (C₁₂H₉F₃N₆) | Calculated | 46.76 | 2.94 | 27.26 | researchgate.net |
| Found | 46.69 | 2.81 | 27.18 |
X-ray Crystallography for Precise Three-Dimensional Structural Confirmation
While NMR, MS, and elemental analysis confirm the constitution and formula of a molecule, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional positions of atoms in a single crystal. nih.gov This technique yields detailed information on bond lengths, bond angles, and torsional angles, confirming the geometry and tautomeric form of the molecule.
Although a crystal structure for this compound itself is not available in the searched literature, data from close analogues provide significant insight into the expected solid-state structure. For example, the structure of a 6-aryl-7-benzylpurine derivative was unequivocally confirmed by single-crystal X-ray analysis. clockss.org Such analyses on N-benzylpurine derivatives generally reveal that the purine ring system is essentially planar. vulcanchem.com The substituents, like the benzyl groups, adopt conformations that minimize steric hindrance. vulcanchem.com
Furthermore, the Crystallography Open Database (COD) contains crystal structures for related compounds such as N-benzyl-7H-purin-1-ium-6-amine, which can serve as models for understanding the packing and intermolecular interactions in the crystalline state. nih.gov This method is powerful enough to distinguish between different tautomers (e.g., 7H- vs. 9H-purine) and regioisomers, which can be challenging to assign by NMR alone. mdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N,n Dibenzyl 7h Purin 6 Amine Derivatives
Design Principles for Purine-Based Compounds Targeting Specific Biological Activities
The design of purine-based compounds, including derivatives of N,N-dibenzyl-7H-purin-6-amine, is rooted in the structural similarities of the purine (B94841) core to endogenous molecules that are fundamental to cellular processes. nih.govrsc.org The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a key component of nucleic acids (adenine and guanine) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). nih.govmicrobenotes.com This inherent biological relevance makes purine analogs prime candidates for interacting with a wide range of biological targets, particularly enzymes that utilize purine-containing substrates, such as kinases. nih.gov
A primary design principle involves modifying the purine ring system to achieve selective inhibition of specific targets. nih.gov For instance, in the context of anticancer drug design, purine derivatives are often developed to target protein kinases, which play crucial roles in cell signaling pathways that are frequently dysregulated in cancer. nih.gov The design strategy often involves introducing various substituents at different positions of the purine ring to modulate the compound's affinity and selectivity for the target enzyme. These modifications can influence factors like hydrogen bonding, hydrophobic interactions, and steric hindrance within the enzyme's active site.
Elucidation of Critical Structural Features Governing Biological Efficacy
The biological efficacy of this compound derivatives is dictated by specific structural features that govern their interaction with biological targets. Structure-activity relationship (SAR) studies aim to identify these critical features by systematically modifying the chemical structure and observing the resulting changes in biological activity.
For purine-based compounds, several structural elements are consistently found to be crucial for their biological effects:
The Purine Core: The purine ring system itself is a fundamental pharmacophore, providing the basic framework for interaction with the target. nih.gov Its aromatic nature and the presence of nitrogen atoms allow for various types of interactions, including hydrogen bonding and π-π stacking.
Substituents at the 6-position: The amino group at the 6-position of the purine ring is a common site for modification. In this compound, the two benzyl (B1604629) groups at this position are significant determinants of its biological activity. The size, shape, and lipophilicity of these substituents can influence how the molecule fits into the binding pocket of a target enzyme.
Substituents at other positions: Modifications at other positions on the purine ring, such as the 2, 7, and 9 positions, can also have a profound impact on biological activity. nih.gov For example, substitution at the N9 position can affect the compound's solubility and cell permeability.
A hypothetical SAR table for a series of this compound derivatives could look like this:
| Compound | R1 (at 6-position) | R2 (at 9-position) | Biological Activity (IC50, µM) |
| 1 | -NH-benzyl | -H | 10.5 |
| 2 | -N(benzyl)2 | -H | 2.3 |
| 3 | -N(benzyl)2 | -CH3 | 5.8 |
| 4 | -N(4-methoxybenzyl)2 | -H | 1.7 |
| 5 | -N(4-chlorobenzyl)2 | -H | 3.1 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, one might infer that having two benzyl groups at the 6-position is more favorable for activity than one (compound 2 vs. 1). Furthermore, substituting the benzyl rings with electron-donating groups like methoxy might enhance activity (compound 4), while electron-withdrawing groups like chloro might slightly decrease it (compound 5). Substitution at the 9-position appears to be detrimental to activity (compound 3).
Development and Validation of QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. arxiv.org These models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing. nih.gov The development of a robust QSAR model involves several key steps. researchgate.net
The first step in building a QSAR model is to represent the chemical structures of the compounds numerically using molecular descriptors. drugdesign.org These descriptors quantify various aspects of the molecule's physicochemical properties. They can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu These are important for understanding electrostatic interactions and chemical reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for determining how well a molecule fits into a binding site.
Lipophilic Descriptors: These describe the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient between n-octanol and water (logP). hufocw.org Lipophilicity is a key factor in membrane permeability and binding to hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
The selection of appropriate descriptors is critical for the development of a predictive QSAR model. quora.com
Once the molecular descriptors are calculated, a mathematical model is built to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests (RF). mdpi.comfrontiersin.org
The developed QSAR model must be rigorously validated to ensure its predictive power. nih.gov Validation is typically performed using both internal and external methods:
Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. A common technique is cross-validation, where the dataset is repeatedly split into training and test sets. tandfonline.com Key statistical parameters used in internal validation include the coefficient of determination (R²) and the cross-validated R² (q²). researchgate.net A high q² value (typically > 0.5) is indicative of a robust model. mdpi.com
External Validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the activity of a set of compounds that were not used in its development (the external test set). nih.gov The predictive R² (pred_R²) is a common metric for external validation, with a value greater than 0.6 generally considered acceptable. mdpi.com
A hypothetical QSAR model validation summary might look like this:
| Model | R² | q² | pred_R² |
| Model 1 (MLR) | 0.85 | 0.78 | 0.72 |
| Model 2 (PLS) | 0.88 | 0.81 | 0.75 |
| Model 3 (SVM) | 0.92 | 0.85 | 0.80 |
This is a hypothetical table for illustrative purposes.
In this example, the SVM-based model shows the best statistical performance and predictive capacity.
Application of Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design approaches can be applied to the discovery and optimization of this compound derivatives. researchgate.net
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. iaanalysis.com LBDD relies on the knowledge of a set of molecules that are known to be active against the target. quora.com The aforementioned QSAR models are a prime example of LBDD. Another common LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This pharmacophore model can then be used to screen virtual compound libraries to identify new potential hits.
Structure-Based Drug Design (SBDD): This approach is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. iaanalysis.com SBDD involves docking the candidate molecules into the active site of the target protein to predict their binding mode and affinity. This allows for the rational design of new derivatives with improved binding characteristics. For example, if the crystal structure of a kinase in complex with an this compound derivative is available, researchers can identify key interactions and design new modifications to enhance these interactions.
The integration of both ligand-based and structure-based approaches can be a powerful strategy in drug discovery. researchgate.net For instance, a QSAR model can be used to quickly screen a large virtual library of compounds, and the most promising candidates can then be further evaluated using molecular docking simulations.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Receptor Binding Affinity and Modes of Interaction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction modes of a ligand with a target protein's active site.
While specific molecular docking studies exclusively targeting N,N-dibenzyl-7H-purin-6-amine are not extensively documented in publicly available literature, research on analogous 6-substituted purine (B94841) derivatives provides a framework for understanding its potential interactions. For instance, studies on 2,6,9-trisubstituted purines as inhibitors of enzymes like phosphatidylinositol-3 kinase (PI3K) reveal key interaction patterns. nih.gov These studies often show that the purine core acts as a scaffold, anchoring the molecule in the active site through hydrogen bonds, while substituents dictate selectivity and affinity. nih.gov
A hypothetical docking study of this compound against a kinase target, for example, would likely show the purine's N1 and N3 atoms acting as hydrogen bond acceptors with backbone residues in the hinge region of the kinase. The dibenzyl groups would be expected to occupy hydrophobic pockets, contributing to the binding energy through van der Waals and π-π stacking interactions. academie-sciences.frnih.gov The binding affinity is typically quantified by a docking score, which is an estimation of the free energy of binding (ΔG), with more negative values indicating stronger binding.
Table 1: Hypothetical Molecular Docking Results of this compound against Various Kinase Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| PI3Kα | 4L2Y | -9.8 | Val851, Met922 | Hydrogen Bond, Hydrophobic |
| EGFR | 5XGN | -9.2 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| c-Src | 2SRC | -8.7 | Thr338, Met341 | Hydrogen Bond, Hydrophobic |
| H3R | 3Z8E | -10.1 | Tyr374, Asp114 | Hydrogen Bond, Ionic |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of molecular docking studies.
Conformational Analysis of this compound and its Derivatives
Experimental data from X-ray crystallography on related structures, such as N-benzyl-9-isopropyl-9H-purin-6-amine, shows that the dihedral angle between the purine and benzene (B151609) rings can vary, indicating a degree of rotational freedom. Computational methods, including molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of this compound and identify its low-energy conformers.
Such analyses would likely reveal that the global minimum energy conformation involves a specific arrangement of the benzyl (B1604629) groups that minimizes steric hindrance while potentially allowing for intramolecular interactions, such as π-stacking between the benzyl rings or between a benzyl ring and the purine system. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the molecule's dynamic behavior in solution.
Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate various molecular descriptors. researchgate.net For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the purine ring, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds as acceptors. The regions around the hydrogen atoms would exhibit positive potential (electron-poor), indicating potential hydrogen bond donor sites. These electronic properties are fundamental to how the molecule interacts with other molecules, including biological receptors. iosrjournals.orgacs.org
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G level)*
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -1050.5 Hartree |
Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations.
Predictive Modeling for Biological Activity and Compound Prioritization
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, plays a vital role in modern drug discovery. lut.firesearchgate.net These methods aim to establish a mathematical or computational relationship between the chemical structure of a series of compounds and their biological activity.
QSAR: A QSAR model for a series of this compound derivatives could be developed by correlating their experimentally determined biological activities (e.g., IC50 values) with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model could be generated based on the structures of known active compounds. nih.gov This model would typically include features like a hydrogen bond acceptor from the purine ring and two hydrophobic/aromatic features corresponding to the benzyl groups. Such a model can be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that are likely to be active. nih.gov
Table 3: Example of a Hypothetical 2D-QSAR Data Set for Purine Derivatives
| Compound | log(1/IC50) | Hydrophobic Descriptor (ClogP) | Electronic Descriptor (Dipole) | Steric Descriptor (Mol. Ref.) |
| Derivative 1 | 7.2 | 4.1 | 3.5 | 130 |
| Derivative 2 | 6.8 | 3.8 | 3.9 | 125 |
| Derivative 3 | 7.5 | 4.5 | 3.2 | 135 |
| This compound | (Predicted) | 4.3 | 3.5 | 132 |
Note: This table is a simplified, hypothetical representation of data used to build a QSAR model. The predicted activity for the title compound would be derived from the model's equation.
By integrating these computational approaches, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound and its derivatives, guiding the rational design of new molecules with desired biological activities.
Future Perspectives and Research Directions for N,n Dibenzyl 7h Purin 6 Amine Research
Advancements in Synthetic Methodologies for Novel N,N-dibenzyl-7H-purin-6-amine Analogues
The synthesis of N6-substituted purine (B94841) analogues traditionally relies on the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring. nih.govnih.gov Future advancements in synthetic methodologies for novel this compound analogues could focus on several key areas to enhance efficiency, diversity, and regioselectivity.
One promising direction is the development of more efficient coupling reactions. While the reaction of 6-chloropurine (B14466) with dibenzylamine (B1670424) is a standard approach, exploring modern cross-coupling methodologies could provide access to a wider range of analogues. For instance, palladium-catalyzed Buchwald-Hartwig amination could be optimized for the synthesis of this compound derivatives with various substituents on the benzyl (B1604629) groups. This would allow for the creation of a library of compounds with modulated steric and electronic properties.
Furthermore, regioselective synthesis will be a critical area of advancement. The purine core has multiple nitrogen atoms that can undergo substitution, leading to mixtures of isomers. acs.org Future methodologies should aim for precise control over the site of substitution, particularly at the N7 and N9 positions of the purine ring, to generate specific isomers for biological evaluation. This could involve the use of protecting groups or the exploration of enzymatic synthesis to achieve high regioselectivity.
The development of combinatorial and high-throughput synthesis platforms will also be instrumental. These approaches would enable the rapid generation of a diverse set of this compound analogues by varying the substituents on the purine core and the benzyl moieties. This would significantly accelerate the process of identifying lead compounds with desired biological activities.
| Synthetic Approach | Potential Advancement | Key Benefit |
| Nucleophilic Substitution | Optimization of modern cross-coupling reactions (e.g., Buchwald-Hartwig) | Access to a wider diversity of analogues with varied substituents. |
| Regiocontrol | Development of highly regioselective alkylation or glycosylation methods. | Pure isomers for unambiguous structure-activity relationship studies. |
| Solid-Phase Synthesis | Adaptation of solid-phase techniques for purine analogue synthesis. | Facilitates purification and automation for library generation. |
| Flow Chemistry | Implementation of continuous flow reactors for synthesis. | Improved reaction control, safety, and scalability. |
In-depth Mechanistic Studies at the Molecular and Subcellular Levels
Understanding the mechanism of action of this compound at the molecular and subcellular levels is paramount for its future development. Currently, there is a lack of specific mechanistic data for this compound. Future research should therefore focus on identifying its biological targets and elucidating the downstream signaling pathways it modulates.
Initial studies could involve broad-based phenotypic screening to identify any effects on cell proliferation, differentiation, or other cellular processes. Active compounds could then be subjected to target identification studies using techniques such as affinity chromatography-mass spectrometry or chemical proteomics. These approaches would help to pinpoint the specific proteins or nucleic acids that this compound interacts with.
Once a target is identified, detailed biochemical and biophysical assays will be necessary to characterize the interaction. This includes determining binding affinities, kinetics, and the mode of inhibition or activation. At the subcellular level, techniques like immunofluorescence and confocal microscopy could be used to visualize the localization of the compound or its target within the cell, providing insights into its site of action.
Further mechanistic studies could explore the impact of this compound on key cellular signaling pathways. Given that many purine analogues interfere with nucleic acid and energy metabolism, investigating its effects on these fundamental processes would be a logical starting point. frontiersin.org
Integration of Advanced Computational and Experimental Approaches for Enhanced Discovery
The synergy between computational and experimental methods offers a powerful platform for accelerating the discovery and optimization of novel this compound analogues. Future research in this area should leverage this integration to its full potential.
Computational approaches, such as molecular docking and virtual screening, can be employed to predict the binding of this compound derivatives to potential biological targets. This can help in prioritizing the synthesis of compounds with a higher likelihood of being active. Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to build predictive models that correlate the chemical structures of analogues with their biological activities.
Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes that are crucial for its activity. researchgate.net This information can guide the rational design of more potent and selective analogues.
Experimental validation of the computational predictions is a critical component of this integrated approach. The synthesized compounds should be tested in relevant biological assays to confirm their activity and to refine the computational models. This iterative cycle of prediction, synthesis, and testing can significantly streamline the drug discovery process.
| Computational Method | Application | Experimental Correlation |
| Molecular Docking | Predict binding modes and affinities to target proteins. | In vitro binding assays (e.g., SPR, ITC). |
| Virtual Screening | Identify potential hits from large compound libraries. | High-throughput screening (HTS). |
| QSAR | Model the relationship between chemical structure and biological activity. | Dose-response curves and IC50 determination. |
| Molecular Dynamics | Simulate the dynamic interactions between the ligand and its target. | X-ray crystallography or NMR spectroscopy of the complex. |
Potential for Development as Chemical Probes or Research Tools in Biological Systems
Beyond their potential therapeutic applications, this compound and its analogues could be developed into valuable chemical probes for studying biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its biological role.
To be an effective chemical probe, a compound must exhibit high potency, selectivity, and a well-characterized mechanism of action. Future research could focus on optimizing the properties of this compound to meet these criteria. This would involve systematic structure-activity relationship studies to enhance its affinity and selectivity for a specific biological target.
Once a potent and selective analogue is identified, it can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate its use in various biological assays. For example, a fluorescently labeled version of the compound could be used to visualize its target protein within living cells. An analogue with a photo-crosslinking group could be used to covalently label its target for identification by mass spectrometry.
The development of this compound-based chemical probes could provide powerful tools for dissecting complex biological processes and for validating novel drug targets.
Q & A
Basic: What are the standard synthetic routes for N,N-dibenzyl-7H-purin-6-amine?
Methodological Answer:
The synthesis typically involves alkylation of 7H-purin-6-amine with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. A two-step protocol is often employed:
Deprotonation: Use a base like NaH or K₂CO₃ in anhydrous DMF or THF to activate the amine group.
Alkylation: Introduce two equivalents of benzyl halide to ensure bis-alkylation.
Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) yields the pure product.
Validation: Confirm structure via ¹H/¹³C NMR (e.g., benzyl protons at δ 4.8–5.2 ppm and aromatic signals at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS). For reference, similar N-benzylated purine syntheses are detailed in .
Advanced: How can reaction conditions be optimized to minimize N7 vs. N9 alkylation in this compound synthesis?
Methodological Answer:
N7/N9 regioselectivity challenges arise due to tautomerism in purine systems. Strategies include:
- Solvent Control: Polar aprotic solvents (e.g., DMF) favor N9 alkylation, while nonpolar solvents (e.g., toluene) may shift selectivity .
- Temperature Modulation: Lower temperatures (0–5°C) reduce kinetic side products.
- Protecting Groups: Temporarily protect the N9 position using silyl groups (e.g., TMSCl) before benzylation .
Analysis: Monitor reaction progress via TLC or LC-MS. Compare with computed tautomeric energy profiles (DFT calculations) to predict dominant pathways .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify benzyl groups (δ 4.8–5.2 ppm for CH₂; δ 127–140 ppm for aromatic carbons) and purine protons (δ 8.1–8.5 ppm for H-2 and H-8).
- IR Spectroscopy: Confirm NH/amine stretches (3200–3400 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹).
- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular ion validation ([M+H]⁺ expected at m/z 356.18).
Data Interpretation: Cross-reference with databases (e.g., NIST Chemistry WebBook ) and published spectra of analogous compounds .
Advanced: How can X-ray crystallography resolve ambiguities in the tautomeric form of this compound?
Methodological Answer:
- Crystal Growth: Use slow vapor diffusion (e.g., hexane into a DCM solution) to obtain single crystals.
- Data Collection: Collect high-resolution (<1.0 Å) datasets using synchrotron radiation or a laboratory diffractometer.
- Refinement: Employ SHELXL to model tautomeric states. For example, the 7H tautomer will show distinct bond lengths (C6-N6: ~1.34 Å vs. C6-N7: ~1.31 Å).
Challenges: Address twinning or disorder using Mercury CSD’s packing similarity tools . Publish CIF files in the Cambridge Structural Database for community validation.
Basic: How to design a bioactivity screen for this compound derivatives?
Methodological Answer:
- Target Selection: Prioritize kinases or purine-binding enzymes (e.g., adenosine deaminase) based on structural analogy to kinetin .
- Assay Protocol:
- Controls: Include positive controls (e.g., 6-dimethylaminopurine ) and solvent blanks.
Advanced: How to address discrepancies between computational LogP predictions and experimental solubility data for this compound?
Methodological Answer:
- Experimental LogP: Measure via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., iLOGP ).
- Solubility Analysis: Use dynamic light scattering (DLS) to detect aggregation. Adjust pH (e.g., 6–8) to exploit ionization (pKa ~4.5 for purine NH).
- Model Refinement: Re-parameterize force fields (e.g., GAFF2) using quantum chemical data (B3LYP/6-31G*) . Publish correction factors for purine derivatives.
Advanced: How to analyze conflicting bioactivity data across different cell lines for this compound?
Methodological Answer:
- Dose-Response Curves: Generate IC₅₀ values in triplicate and assess statistical significance (ANOVA, p < 0.05).
- Mechanistic Studies: Perform RNA-seq or proteomics to identify off-target effects.
- Meta-Analysis: Cross-reference with databases like PubChem BioAssay and resolve contradictions via sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
